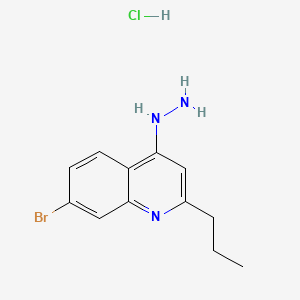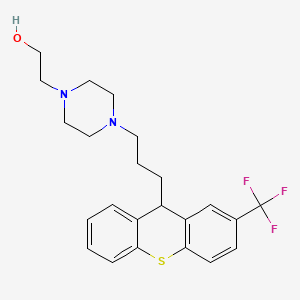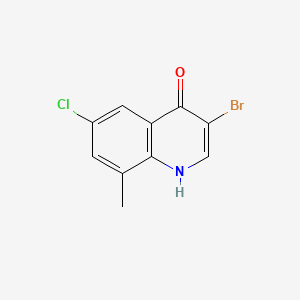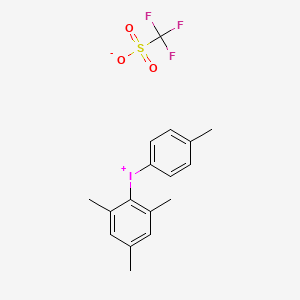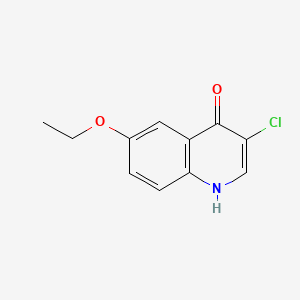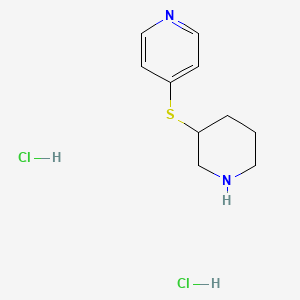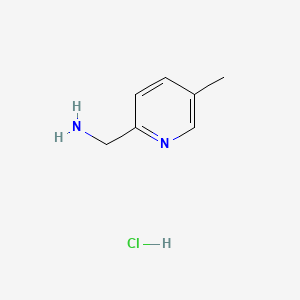
(5-Methylpyridin-2-yl)methanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(5-Methylpyridin-2-yl)methanamine hydrochloride” is a chemical compound with the CAS Number: 161647-06-9 . It has a molecular weight of 158.63 . The IUPAC name for this compound is (5-methyl-2-pyridinyl)methanamine hydrochloride .
Molecular Structure Analysis
The InChI code for “(5-Methylpyridin-2-yl)methanamine hydrochloride” is 1S/C7H10N2.ClH/c1-6-2-3-7(4-8)9-5-6;/h2-3,5H,4,8H2,1H3;1H . This code provides a unique representation of the molecular structure.Physical And Chemical Properties Analysis
“(5-Methylpyridin-2-yl)methanamine hydrochloride” is a solid at room temperature . It should be stored in a refrigerator .科学的研究の応用
Antidepressant-like Activity and ERK1/2 Phosphorylation : A derivative of (5-Methylpyridin-2-yl)methanamine was investigated for its antidepressant-like activity and ability to stimulate ERK1/2 phosphorylation. The compound showed promising pharmacokinetic profiles and potent antidepressant-like activity in animal models, suggesting potential applications in antidepressant drug development (Sniecikowska et al., 2019).
Antibacterial and Antifungal Activity : A study synthesized a compound related to (5-Methylpyridin-2-yl)methanamine and evaluated its antibacterial and antifungal properties. The results indicated acceptable antibacterial and antifungal activities, suggesting its potential application in antimicrobial treatments (Rao et al., 2013).
Zinc(II) Complexes in Polymerization : A study on zinc(II) complexes bearing (5-Methylpyridin-2-yl)methanamine derivatives as pre-catalysts for polylactide polymerization from rac-lactide revealed their potential application in material science. These complexes showed a preference for heterotactic polylactide, indicating their utility in specific polymerization processes (Kwon et al., 2015).
Bone Formation Enhancement : A compound structurally similar to (5-Methylpyridin-2-yl)methanamine was identified as a potential agent for treating bone disorders. This compound targeted the Wnt beta-catenin cellular messaging system and showed a dose-dependent increase in trabecular bone formation in animal models (Pelletier et al., 2009).
Methane Monooxygenase Modeling : In another study, complexes containing (5-Methylpyridin-2-yl)methanamine were used as models for methane monooxygenases. These complexes were studied for their ability to selectively hydroxylate alkanes, highlighting their potential application in catalysis and environmental science (Sankaralingam & Palaniandavar, 2014).
5-HT2A Receptor Agonists : Research involving compounds structurally related to (5-Methylpyridin-2-yl)methanamine focused on their potential as 5-HT2A receptor agonists. These compounds were evaluated for their effects on head-twitch behavior in rats, suggesting their possible application in neuropsychiatric disorder treatments (Vickers et al., 2001).
Synthesis and Characterization : Another study focused on the synthesis and characterization of (5-Methylpyridin-2-yl)methanamine derivatives, assessing their chemical properties for potential applications in various fields (Shimoga et al., 2018).
Safety And Hazards
The compound has been classified as having acute toxicity (oral), causing eye damage, skin irritation, and may cause respiratory irritation . The safety information pictograms associated with it are GHS05 and GHS06 . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician (P301 + P310) .
特性
IUPAC Name |
(5-methylpyridin-2-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2.ClH/c1-6-2-3-7(4-8)9-5-6;/h2-3,5H,4,8H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWQMYYRUFCHGQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Methylpyridin-2-yl)methanamine hydrochloride | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

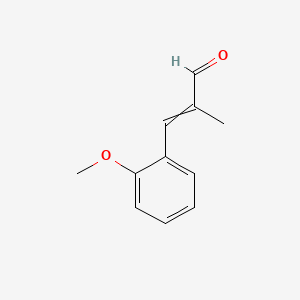
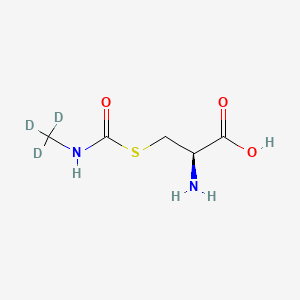
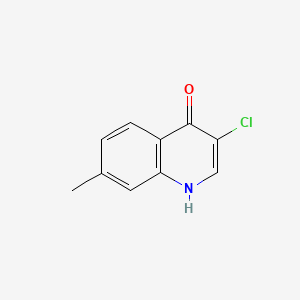
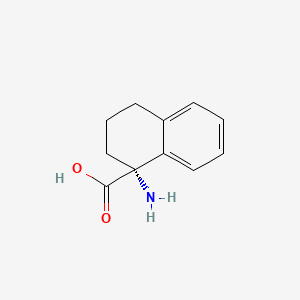
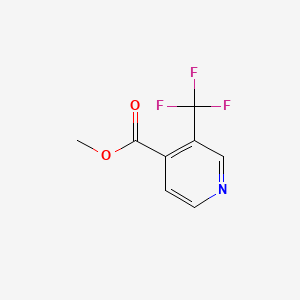
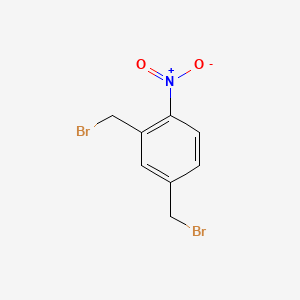
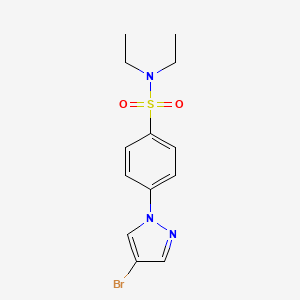
![methyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B598787.png)
